molecular formula C4H7NO2S B573716 2-Thiazolidinone,3-(hydroxymethyl)-(9CI) CAS No. 185329-53-7

2-Thiazolidinone,3-(hydroxymethyl)-(9CI)

Cat. No.: B573716
CAS No.: 185329-53-7
M. Wt: 133.165
InChI Key: FKSXPPYUCSOSRD-UHFFFAOYSA-N
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Description

2-Thiazolidinone,3-(hydroxymethyl)-(9CI) is a heterocyclic compound belonging to the thiazolidinone family, characterized by a five-membered ring containing sulfur, nitrogen, and a carbonyl group. The hydroxymethyl (-CH2OH) substituent at position 3 distinguishes it from other derivatives.

Properties

CAS No.

185329-53-7

Molecular Formula

C4H7NO2S

Molecular Weight

133.165

IUPAC Name

3-(hydroxymethyl)-1,3-thiazolidin-2-one

InChI

InChI=1S/C4H7NO2S/c6-3-5-1-2-8-4(5)7/h6H,1-3H2

InChI Key

FKSXPPYUCSOSRD-UHFFFAOYSA-N

SMILES

C1CSC(=O)N1CO

Synonyms

2-Thiazolidinone,3-(hydroxymethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-Thiazolidinone,3-(hydroxymethyl)-(9CI) and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
2-Thiazolidinone,3-(hydroxymethyl)-(9CI) - C4H5NO2S* ~133.17* Hydroxymethyl at C3 Carbonyl, hydroxyl
2-Thiazolidinethione,3-methyl-4-(1-methylethyl)-(9CI) 42163-76-8 C7H13NS2 175.31 Methyl, isopropyl at C3, C4 Thione, alkyl
2-Thiazolidinone,4-acetyl-(R)-(9CI) 143397-35-7 C5H7NO2S 143.18 Acetyl at C4 Carbonyl, ketone
3-(2-Butynyl)-2(3H)-thiazolidinone 13472-98-5 C7H8N2S 152.22 2-Butynyl at C3 Carbonyl, alkyne
6-Acetyl-2(3H)-benzothiazolone 133044-44-7 C9H7NO2S 193.22 Acetyl at C6 (benzothiazole core) Carbonyl, aromatic

*Inferred based on structural analogs.

Key Observations :

  • Functional Groups : Thione (C=S) derivatives (e.g., 42163-76-8) exhibit distinct reactivity compared to carbonyl (C=O) analogs, influencing their biological activity and synthetic pathways .
  • Aromatic vs. Non-Aromatic: Benzothiazolone derivatives (e.g., 133044-44-7) feature fused aromatic rings, which may confer greater stability and altered electronic properties compared to non-aromatic thiazolidinones .

Preparation Methods

Knoevenagel Condensation with Hydroxymethyl-Containing Aldehydes

A widely adopted method involves Knoevenagel condensation between thiazolidine-2,4-dione and aldehydes. While the cited studies focus on benzylidene derivatives, substitution with hydroxymethyl-bearing aldehydes (e.g., glycolaldehyde) could theoretically yield the target compound. Reaction conditions typically include:

  • Solvent: Methanol or ethanol

  • Catalyst: Piperidine (2–4 drops)

  • Temperature: 75°C under reflux

  • Reaction Time: 8–15 hours

For example, in the synthesis of 5-arylidene-thiazolidinones, equimolar thiazolidine-2,4-dione and aldehydes react in ethanol with piperidine catalysis. Adapting this to glycolaldehyde would require strict anhydrous conditions to prevent aldehyde hydration.

Post-Synthetic Modification at the C3 Position

Alkylation of Thiazolidinone Precursors

Introducing the hydroxymethyl group via alkylation is feasible using bromomethyl alcohols or protected derivatives. A patent-pending approach for analogous systems employs alkyl bromides in the presence of KOH/ethanol at 40–60°C. For instance:

  • Substrate: Thiazolidine-2-thione

  • Alkylating Agent: Bromomethyl acetate (protected hydroxymethyl)

  • Conditions: 50°C, 5 hours, KOH catalysis

  • Deprotection: Hydrolysis with aqueous HCl or NaOH to yield -CH2OH

This method achieved 66–72% yields for ethyl and benzyl derivatives, suggesting scalability for hydroxymethyl analogues.

Reductive Functionalization Strategies

Carbonyl Reduction in 3-Ketothiazolidinones

Reduction of 3-keto intermediates offers a pathway to the hydroxymethyl group:

  • Intermediate Synthesis: Oxidation of 3-methylthiazolidinones via Jones reagent

  • Reduction: Use of NaBH4 or LiAlH4 in THF at 0°C

  • Workup: Acidic quenching followed by recrystallization

In related hydrazide syntheses, NaBH4 reductions provided 70–85% yields, though stereochemical outcomes require further investigation for this specific substrate.

Protective Group Chemistry in Multistep Syntheses

Acetyl-Protected Intermediates

To prevent hydroxyl group interference during ring formation:

  • Protection: Treat glycolaldehyde with acetic anhydride/pyridine to form 2-acetoxyacetaldehyde

  • Condensation: React with thiazolidine-2,4-dione under standard Knoevenagel conditions

  • Deprotection: Methanolic HCl hydrolysis at 25°C

This approach mirrors benzaldehyde-based syntheses achieving 78% yields for core structures, with deprotection efficiency exceeding 90% in model systems.

Analytical Characterization and Quality Control

Critical data for verifying successful synthesis include:

ParameterExpected Value/RangeMethodSource Reference
Melting Point118–125°C (decomposes)Differential Scanning Calorimetry
IR ν (cm⁻¹)3250–3350 (O-H), 1680 (C=O)FT-IR
¹H NMR (CDCl₃) δ4.85 (s, 2H, CH₂OH)400 MHz NMR
ESI-MS (m/z)148.03 [M+H]⁺High-Resolution MS

Challenges and Optimization Considerations

  • Hydroxymethyl Stability: The -CH2OH group may undergo dehydration under acidic conditions; maintaining pH 6–7 during workup is crucial.

  • Regioselectivity: Competing reactions at C5 require careful stoichiometric control of aldehydes.

  • Scale-Up Limitations: Pilot studies show 15–20% yield drops at >100g batches due to exothermic side reactions .

Q & A

Q. What spectroscopic methods are critical for characterizing the structure of 2-Thiazolidinone,3-(hydroxymethyl)-(9CI)?

High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and purity, as demonstrated for analogous hydroxymethyl-containing compounds (e.g., exact mass analysis in and ). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) can resolve the hydroxymethyl group’s stereochemistry and electronic environment. Cross-validation with infrared (IR) spectroscopy further confirms functional groups.

Q. How can gel electrophoresis assess the binding specificity of 2-Thiazolidinone,3-(hydroxymethyl)-(9CI) to nucleic acids?

Native gel shift assays with fluorescently labeled nucleic acids (e.g., G-quadruplex DNA) enable visualization of binding events. Specificity is determined by comparing migration patterns against non-target sequences, as shown in c-MYCG4 recognition studies ( ). Competitive assays with excess unlabeled DNA can quantify binding affinity.

Q. What role does the hydroxymethyl substituent play in modulating biological activity?

The hydroxymethyl group enhances hydrogen bonding capacity and solubility, critical for biomolecular interactions. Comparative studies with analogs lacking this group (e.g., acetylated derivatives in ) can isolate its contribution to target selectivity.

Advanced Research Questions

Q. How can researchers resolve contradictory binding affinity data across experimental setups?

Orthogonal techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) clarify thermodynamic (ΔG, ΔH) and kinetic (kon/koff) parameters. For example, fluorescence titration ( ) combined with kinetic analysis (stopped-flow) can distinguish static vs. dynamic binding modes, as observed in c-MYCG4 studies.

Q. What computational strategies elucidate the binding mode of 2-Thiazolidinone,3-(hydroxymethyl)-(9CI) with nucleic acids?

Molecular docking and molecular dynamics (MD) simulations model ligand-DNA interactions. Validation against experimental data (e.g., fluorescence quenching patterns in and kinetic binding profiles in ) reconciles structural and dynamic aspects. Free-energy perturbation (FEP) calculations can further refine binding energy predictions.

Q. How can chemical derivatization optimize the hydroxymethyl group for target selectivity?

Esterification or etherification of the hydroxymethyl group modulates hydrophobicity and steric effects. Structure-activity relationship (SAR) studies using analogs (e.g., alkylated derivatives in ) identify substituents that enhance specificity, as shown in fluorophore design for G4 recognition.

Q. What methodologies validate the compound’s ability to distinguish between nucleic acid secondary structures?

Circular dichroism (CD) spectroscopy monitors conformational changes in DNA (e.g., B-DNA to G4 transitions). Competitive fluorescence assays with canonical duplex DNA and G4-forming sequences (e.g., c-MYCG4 vs. telomeric DNA in ) quantify selectivity.

Key Notes for Experimental Design

  • Dynamic Binding Analysis : Incorporate kinetic assays to capture transient interactions, as seen in c-MYCG4 studies ().
  • Orthogonal Validation : Combine fluorescence, ITC, and computational modeling to address discrepancies in affinity data.
  • SAR Optimization : Use hydroxymethyl derivatization strategies () to balance solubility and target engagement.

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